(2,6-Dichloro-3-fluoropyridin-4-yl)methanol
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Overview
Description
(2,6-Dichloro-3-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4Cl2FNO and a molecular weight of 196.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and fluorine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of (2,6-Dichloro-3-fluoropyridin-4-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while reduction can convert it to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
(2,6-Dichloro-3-fluoropyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloropyridin-4-yl)methanol
- (3-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(2,6-Dichloro-3-fluoropyridin-4-yl)methanol is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its stability, binding affinity, and specificity compared to similar compounds .
Properties
Molecular Formula |
C6H4Cl2FNO |
---|---|
Molecular Weight |
196.00 g/mol |
IUPAC Name |
(2,6-dichloro-3-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H4Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1,11H,2H2 |
InChI Key |
JUXNQAUFPJBFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)CO |
Origin of Product |
United States |
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